molecular formula C16H17F3N4OS B2738423 N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide CAS No. 2034458-12-1

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2738423
CAS No.: 2034458-12-1
M. Wt: 370.39
InChI Key: IMPMTOCVMARSMS-UHFFFAOYSA-N
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Description

N-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide is a synthetic acetamide derivative featuring a 1,2,5-thiadiazole heterocycle fused to a piperidine ring and a 3-(trifluoromethyl)phenylacetamide moiety. The 1,2,5-thiadiazole ring is known for its electron-deficient nature, which enhances metabolic stability and binding interactions in biological systems . Piperidine substitutions are common in medicinal chemistry due to their conformational flexibility and ability to modulate receptor affinity .

Properties

IUPAC Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4OS/c17-16(18,19)12-3-1-2-11(8-12)9-15(24)21-13-4-6-23(7-5-13)14-10-20-25-22-14/h1-3,8,10,13H,4-7,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPMTOCVMARSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CC(=CC=C2)C(F)(F)F)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 1-(1,2,5-thiadiazol-3-yl)piperidine with 2-[3-(trifluoromethyl)phenyl]acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is then stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the thiadiazole ring can be reduced to an amine.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activities References
Target Compound 1,2,5-Thiadiazole + Piperidine 3-(Trifluoromethyl)phenyl, Acetamide Not reported (inferred antimicrobial)
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 1,3-Thiazole 2,6-Dichlorophenyl, Acetamide Antibacterial, ligand coordination
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2,4-dichlorophenyl)acetamide Pyrazole 2,4-Dichlorophenyl, Acetamide Antimicrobial (inferred)
2-(3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl)-N-[...]acetamide Pyrazole + Sulfonamide Difluoromethyl, Chlorophenyl Antiviral (synthesis described)
N-(1,3-Thiazol-2-yl)-2-(naphthalen-1-yl)acetamide 1,3-Thiazole Naphthyl, Acetamide Antibacterial, crystal packing stability

Key Observations:

Heterocyclic Core: The target compound’s 1,2,5-thiadiazole ring differs from the 1,3-thiazole or pyrazole cores in analogs. Piperidine substitution (target compound) versus pyrazole or thiazole (others) may influence solubility and blood-brain barrier penetration .

Substituent Impact :

  • The 3-(trifluoromethyl)phenyl group in the target compound offers greater metabolic stability than chlorophenyl substituents (e.g., 2,6-dichlorophenyl in ), which are prone to dehalogenation .
  • Dichlorophenyl and naphthyl groups in analogs (e.g., ) enhance hydrophobic interactions but may reduce selectivity due to steric bulk.

Pharmacokinetic Considerations

  • Solubility: Piperidine’s basic nitrogen may improve aqueous solubility relative to non-amine-containing analogs (e.g., ).

Biological Activity

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific literature.

  • CAS Number : 2034458-35-8
  • Molecular Formula : C₁₃H₁₄N₆O₂S₃
  • Molecular Weight : 382.5 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the thiadiazole ring followed by its coupling with piperidine derivatives. The final acetamide group is introduced through acylation reactions.

Anticancer Properties

Numerous studies have reported the anticancer properties of thiadiazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC₅₀ (µM) Reference
A549 (Lung Cancer)4.27Alam et al. (2020)
MCF7 (Breast Cancer)1.7Hosseinzadeh et al. (2013)
PC3 (Prostate Cancer)9Aliabadi et al. (2013)

The compound's mechanism of action appears to involve apoptosis induction through the activation of caspases, specifically caspases 3 and 9, which are crucial for programmed cell death .

The biological activity is primarily attributed to the structural features of the compound:

  • Thiadiazole Moiety : Known for its role in enhancing anticancer activity and modulating enzyme interactions.
  • Piperidine Ring : Increases binding affinity to target proteins.
  • Trifluoromethyl Group : Enhances lipophilicity and stability, potentially improving bioavailability.

Study on Cytotoxic Effects

A comprehensive study evaluated various thiadiazole derivatives for their cytotoxic effects against multiple human cancer cell lines. This compound was highlighted for its potent activity against breast cancer cells (MCF7), demonstrating an IC₅₀ value significantly lower than that of standard chemotherapeutics like doxorubicin .

Apoptosis Induction

Research indicated that this compound induces apoptosis in cancer cells by promoting cell cycle arrest at the G1 phase and subsequently leading to cell death via caspase activation pathways . This mechanism suggests a dual approach where both cell cycle progression and apoptotic pathways are targeted.

Q & A

Q. What are the optimal synthetic routes for N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide?

  • Methodological Answer : The synthesis involves multi-step protocols, typically starting with functionalization of the piperidine core followed by coupling with the 1,2,5-thiadiazole and 3-(trifluoromethyl)phenylacetamide moieties. Key steps include:
  • Nucleophilic substitution to attach the thiadiazole group to the piperidine ring .
  • Amide coupling (e.g., using EDC/DCC catalysts) to link the acetamide group .
  • Purification via column chromatography or HPLC to achieve >95% purity .
    Example conditions: Reactions performed in anhydrous DMF at 60–80°C under nitrogen, monitored by TLC .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR (¹H/¹³C) to confirm substituent positions and stereochemistry .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • HPLC with UV detection to assess purity and stability under varying pH conditions .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Enzyme inhibition assays : Screen against targets like kinases or proteases using fluorogenic substrates .
  • Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action at the molecular level?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., DNA polymerase, kinases) based on structural analogs .
  • Surface plasmon resonance (SPR) : Measure real-time interactions with purified proteins .
  • CRISPR-Cas9 knockout models : Validate target engagement in cellular pathways .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Cross-validate experimental conditions : Replicate assays under standardized pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Structural analogs comparison : Test derivatives to isolate the role of the thiadiazole and trifluoromethyl groups .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :
  • Fragment-based design : Synthesize analogs with modifications to the piperidine, thiadiazole, or acetamide groups .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical binding features .
  • Biological testing : Correlate substituent changes (e.g., replacing CF₃ with Cl) with activity shifts in dose-response assays .

Q. Which computational methods predict the compound’s reactivity in biological systems?

  • Methodological Answer :
  • Density functional theory (DFT) : Calculate electrophilic/nucleophilic sites on the thiadiazole ring .
  • Molecular dynamics (MD) simulations : Model membrane permeability and intracellular stability .
  • ADMET prediction : Use SwissADME to estimate bioavailability and metabolic pathways .

Q. How to optimize pharmacokinetic properties like solubility and metabolic stability?

  • Methodological Answer :
  • Salt formation : Test hydrochloride or sodium salts to enhance aqueous solubility .
  • Prodrug design : Introduce enzymatically cleavable groups (e.g., ester linkages) .
  • Microsomal stability assays : Use liver microsomes to identify metabolic hotspots for deuteration or fluorination .

Q. What experimental approaches evaluate target selectivity against related proteins?

  • Methodological Answer :
  • Kinase profiling panels : Screen against 100+ kinases at 1 µM concentration .
  • Thermal shift assays (TSA) : Compare melting temperature (ΔTm) shifts of target vs. off-target proteins .
  • RNA sequencing : Identify transcriptomic changes in treated vs. untreated cells .

Q. How to address stability challenges during long-term storage?

  • Methodological Answer :
  • Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, then analyze by HPLC .
  • Lyophilization : Assess stability in lyophilized vs. solution states using accelerated aging protocols .
  • Excipient screening : Test antioxidants (e.g., BHT) or cyclodextrins to inhibit oxidation .

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